Furano(2',3':7,6)-4'-hydroxyflavanone
Overview
Description
Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely distributed in the plant kingdom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2’-hydroxydihydrochalcones as intermediates, which undergo oxidative cyclization in the presence of palladium (II) catalysts . The reaction conditions often require the use of oxidants and additives to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flavones or other derivatives.
Reduction: Reduction reactions can modify the furan ring or other functional groups.
Substitution: Substitution reactions can introduce different substituents onto the flavanone backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various flavonoid derivatives, such as flavones, flavanols, and other substituted flavanones
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits antioxidant properties and can be used in studies related to oxidative stress and cellular protection.
Medicine: Due to its biological activities, it has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of natural products and dietary supplements with health benefits.
Mechanism of Action
The mechanism of action of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone involves its interaction with various molecular targets and pathways. The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. It may exert its effects by binding to specific enzymes or receptors, thereby influencing cellular processes and biological responses.
Comparison with Similar Compounds
Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone can be compared with other similar compounds, such as:
Furano[2’‘,3’'6,7]aurone: This compound has a similar furan ring structure but differs in its overall configuration and biological activities.
The uniqueness of Furano(2’‘,3’‘,7,6)-4’-hydroxyflavanone lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to other flavonoids.
Properties
IUPAC Name |
(7S)-7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVPPPMIRNLSA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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